

# Application Note: Scalable Synthesis of 3,4-Dimethoxy-5-nitroacetophenone

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## Compound of Interest

Compound Name: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

CAS No.: 134610-32-5

Cat. No.: B3177147

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Target Audience: Researchers, Process Chemists, and Drug Development Professionals

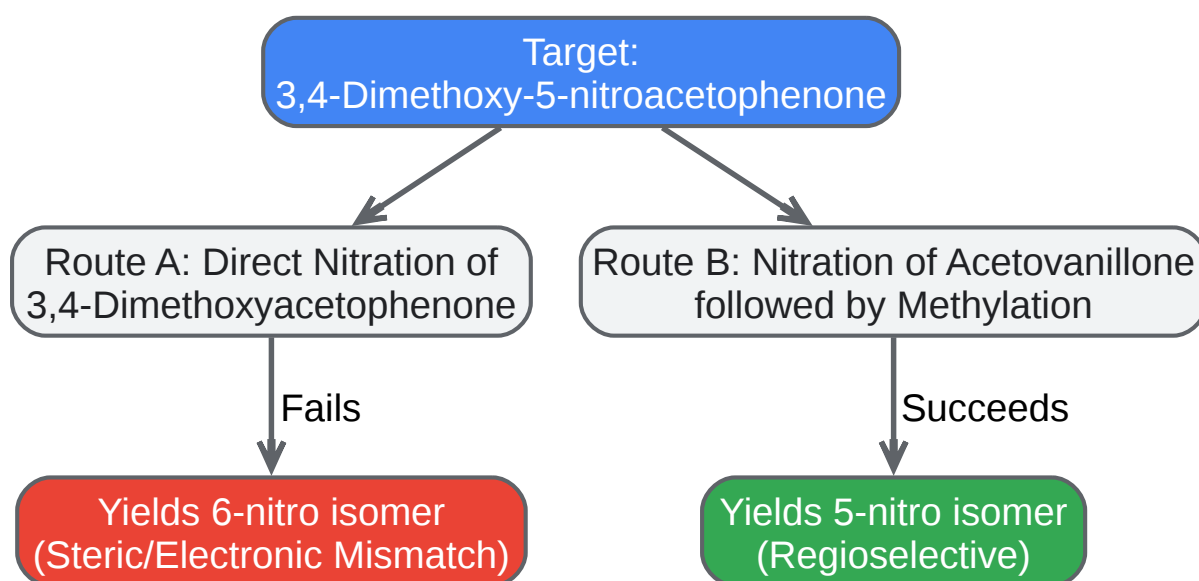
Application: Intermediate synthesis for catechol-O-methyltransferase (COMT) inhibitors and photocleavable linkers.

## Strategic Rationale & Mechanistic Causality

3,4-Dimethoxy-5-nitroacetophenone is a highly valued building block in medicinal chemistry, particularly in the development of prolonged peripheral COMT inhibitors used in neurodegenerative disease therapies[1].

A common and costly pitfall in the synthesis of this compound is the attempt to directly nitrate 3,4-dimethoxyacetophenone. Because the two methoxy groups exert strong, synergistic ortho/para-directing effects, electrophilic aromatic substitution is driven almost entirely to the C-6 position. This regiochemical mismatch yields 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (3,4-dimethoxy-6-nitroacetophenone) in excess of 87% yield, completely bypassing the desired C-5 nitration[2].

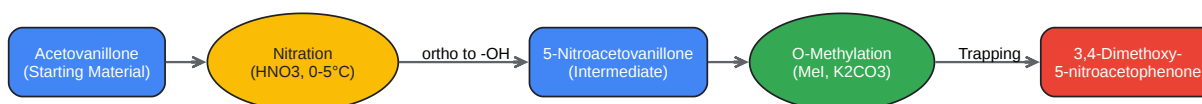
To circumvent this electronic barrier, a two-step synthetic strategy starting from acetovanillone (4-hydroxy-3-methoxyacetophenone) is required. The free phenolic hydroxyl group is a significantly stronger activating group than the methoxy moiety. Consequently, nitration of acetovanillone occurs regioselectively at the unhindered C-5 position (ortho to the hydroxyl group), yielding 5-nitroacetovanillone[3]. Subsequent O-methylation of the phenoxide intermediate locks in the desired 3,4-dimethoxy-5-nitroacetophenone architecture.



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Figure 1: Strategic decision tree for selecting the optimal synthetic route.

## Reaction Pathway



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Figure 2: Two-step scalable synthesis of 3,4-dimethoxy-5-nitroacetophenone.

## Experimental Protocols: A Self-Validating System

### Step 1: Regioselective Nitration of Acetovanillone

Objective: Synthesize 4-hydroxy-3-methoxy-5-nitroacetophenone (5-nitroacetovanillone).

Causality & Control: Nitration is highly exothermic. Maintaining the temperature strictly between 0–5 °C prevents oxidative cleavage of the acetyl group and avoids over-nitration. The use of controlled dilute nitric acid ensures exclusive mononitration[3].

Procedure:

- Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve acetovanillone (16.6 g, 100 mmol) in 150 mL of glacial acetic acid.
- Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0–5 °C.
- Nitration: Slowly add a pre-cooled solution of 70% nitric acid (9.0 g, 100 mmol) in 20 mL of glacial acetic acid dropwise over 45 minutes via an addition funnel. Crucial: Maintain the internal temperature below 10 °C at all times.
- Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (R<sub>f</sub> ~ 0.4) should disappear, replaced by a highly UV-active, bright yellow spot (R<sub>f</sub> ~ 0.6). The solution will visibly transition from clear to deep orange.
- Quenching: Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form immediately.
- Isolation: Filter the solid under vacuum, wash the filter cake with 3 x 100 mL of ice-cold distilled water to remove residual acid, and dry under vacuum at 40 °C.

### Step 2: O-Methylation of 5-Nitroacetovanillone

Objective: Convert the phenol to a methoxy ether to yield the final target. Causality & Control:

Potassium carbonate (

) deprotonates the phenol to form a highly nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the

reaction with the methylating agent.

Procedure:

- Deprotonation: In a 250 mL round-bottom flask, suspend 5-nitroacetovanillone (10.5 g, 50 mmol) and anhydrous

(13.8 g, 100 mmol) in 100 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Visual cue: The mixture turns dark red/brown, validating phenoxide formation.

- Alkylation: Add methyl iodide (10.6 g, 4.6 mL, 75 mmol) dropwise.
- Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.
- Validation (In-Process): Check TLC (Hexanes/EtOAc 6:4). The phenolic intermediate (R<sub>f</sub> ~ 0.5) should be completely consumed, yielding a new, less polar product (R<sub>f</sub> ~ 0.7).
- Work-up: Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
- Purification: Wash the combined organic layers with 5% NaOH (to remove any unreacted phenol), followed by brine. Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Recrystallize from ethanol to afford pale yellow crystals.

## Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters & Expected Yields

Step	Reaction	Time	Temp	Expected Yield	Purity (HPLC)
1	Nitration of Acetovanillone	45 min	0–5 °C	80–85%	>98%
2	O-Methylation of 5-Nitroacetovanillone	4 hours	60 °C	88–92%	>99%

Table 2: Spectroscopic Validation Data

Compound	<sup>1</sup> H NMR (, 400 MHz) Key Signals	ESI-MS (m/z)
5-Nitroacetovanillone	10.8 (s, 1H, OH), 8.3 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 4.0 (s, 3H, ), 2.6 (s, 3H, )	210.0 [M-H]
3,4-Dimethoxy-5-nitroacetophenone	8.1 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 4.0 (s, 3H, ), 3.9 (s, 3H, ), 2.6 (s, 3H, )	226.1 [M+H]

## Process Scale-up Considerations

- Thermal Management: Nitration at a >100g scale requires jacketed reactors with active cooling (e.g., ethylene glycol chillers) to manage the exotherm and prevent thermal runaway.
- Reagent Substitution for Green Chemistry: For industrial scale-up, highly volatile and toxic methyl iodide (MeI) should be substituted with dimethyl sulfate (DMS) or dimethyl carbonate (DMC) under pressurized conditions to align with green chemistry principles and occupational safety standards.

## References

- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
- 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis. ChemicalBook.
- 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin). PMC.

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## Sources

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- 2. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- 3. 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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